molecular formula C6H2BrClFN3 B15316786 2-Azido-5-bromo-1-chloro-3-fluorobenzene

2-Azido-5-bromo-1-chloro-3-fluorobenzene

Cat. No.: B15316786
M. Wt: 250.45 g/mol
InChI Key: RTYJOWRYLNEEIW-UHFFFAOYSA-N
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Description

2-Azido-5-bromo-1-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-bromo-1-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination and azidation. The reaction conditions often include the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to facilitate the bromination step .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance yield and safety. The tubular diazotization reaction technology is particularly advantageous for large-scale production due to its efficiency and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-bromo-1-chloro-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the azido group.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

2-Azido-5-bromo-1-chloro-3-fluorobenzene is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its role in the development of pharmaceuticals and diagnostic agents.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Azido-5-bromo-1-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo click chemistry reactions, forming stable triazoles. The bromo and chloro substituents facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2-Azido-5-bromo-1-chloro-3-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in click chemistry and other applications where azido functionality is desired.

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

2-azido-5-bromo-1-chloro-3-fluorobenzene

InChI

InChI=1S/C6H2BrClFN3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H

InChI Key

RTYJOWRYLNEEIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])Cl)Br

Origin of Product

United States

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